molecular formula C18H16N4O2S2 B2932779 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872594-27-9

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2932779
CAS RN: 872594-27-9
M. Wt: 384.47
InChI Key: ONQCUCBOBTYFGQ-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thromboxane Synthetase Inhibition

Research has shown that compounds with structural features similar to our compound of interest, such as 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, exhibit potent inhibition of thromboxane A2 synthetase. This property is crucial for the development of therapeutic agents targeting cardiovascular diseases and disorders related to thromboxane synthesis. The distance between the imidazole and carboxylic acid groups in these compounds is critical for their potency, highlighting the importance of molecular structure in their mechanism of action (Cross et al., 1986).

Anticonvulsant Activity

A series of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including those with a furan moiety, have been identified as potent anticonvulsants. These compounds have shown outstanding activity in models of electroshock-induced seizures in mice. The structural modifications within this compound class reveal stringent steric and electronic requirements for maximal anticonvulsant activity, demonstrating the potential of such molecules in epilepsy treatment (Kohn et al., 1993).

Antimicrobial Activity Against Helicobacter pylori

Certain derivatives structurally related to our compound of interest have been synthesized and evaluated for their antimicrobial activity against Helicobacter pylori. Compounds with potent antimicrobial activity, as well as H2 antagonist and gastric antisecretory activities, have been identified. This dual functionality makes them promising candidates for treating infections and associated gastric conditions caused by H. pylori (Katsura et al., 1999).

Synthesis and Reactivity in Heterocyclic Chemistry

The reactivity of compounds containing the furan and benzimidazole moieties has been extensively studied, demonstrating their versatility in synthesizing novel heterocyclic compounds. These studies provide a foundation for developing new materials with potential applications in pharmaceuticals and materials science. For instance, the fusion of 2-methylthiazole fragments to 2-(furan-2-yl)benzimidazole has been explored, leading to the discovery of novel compounds with potential biological activities (Elchaninov & Aleksandrov, 2018).

Heterocyclic Syntheses from Thioureido-acetamides

Thioueido-acetamides serve as precursors for various heterocyclic syntheses, showcasing the significance of sulfur and nitrogen-containing compounds in medicinal chemistry. These starting materials have been used in one-pot cascade reactions to synthesize a range of heterocycles with excellent atom economy, illustrating the efficiency and versatility of such compounds in chemical synthesis (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12-4-5-14-15(9-12)26-17(20-14)21-16(23)11-25-18-19-6-7-22(18)10-13-3-2-8-24-13/h2-9H,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQCUCBOBTYFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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